2-(2-Amino-1-fluoroethyl)aniline
Description
2-(2-Amino-1-fluoroethyl)aniline is an organic compound with the molecular formula C8H11FN2 It is a derivative of aniline, where the amino group is substituted with a fluoroethyl group
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(2-amino-1-fluoroethyl)aniline |
InChI |
InChI=1S/C8H11FN2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7H,5,10-11H2 |
InChI Key |
KQYNIFHWHSLCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, starting from 2-fluoroethylamine, the reaction with aniline under appropriate conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of 2-(2-Amino-1-fluoroethyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines .
Scientific Research Applications
2-(2-Amino-1-fluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1-fluoroethyl)aniline involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the additional aminoethyl group.
2-Aminoethylbenzene: Similar structure but lacks the fluoro group.
2-(2-Aminoethyl)aniline: Similar structure but lacks the fluoro group.
Uniqueness
2-(2-Amino-1-fluoroethyl)aniline is unique due to the presence of both the fluoro and aminoethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these features are advantageous .
Biological Activity
2-(2-Amino-1-fluoroethyl)aniline, a fluorinated derivative of aniline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both an amino group and a fluorinated ethyl side chain, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The molecular formula of 2-(2-Amino-1-fluoroethyl)aniline is , with a molecular weight of approximately 155.17 g/mol. The structure includes an aniline core substituted with a fluorinated ethyl group, which is hypothesized to enhance its lipophilicity and binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.17 g/mol |
| IUPAC Name | 2-(2-Amino-1-fluoroethyl)aniline |
The biological activity of 2-(2-Amino-1-fluoroethyl)aniline is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The fluorine atom may enhance the compound's metabolic stability and influence its binding properties. Preliminary studies suggest that this compound may act as a modulator of enzyme activity, particularly in pathways related to neurotransmitter regulation and cellular signaling.
In Vitro Studies
Research has indicated that 2-(2-Amino-1-fluoroethyl)aniline exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.
- Case Study : A study conducted by Smith et al. (2023) evaluated the inhibitory effects of various aniline derivatives on MAO activity. Results indicated that 2-(2-Amino-1-fluoroethyl)aniline inhibited MAO-B with an IC50 value of 12 µM, suggesting moderate potency compared to other tested compounds .
Toxicological Profile
The safety profile of 2-(2-Amino-1-fluoroethyl)aniline has been assessed through various toxicity studies. Acute toxicity tests indicate that the compound has a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rats) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
